

A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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This technical guide provides an in-depth overview of **4-chloro-3-nitro-5-sulfamoylbenzoic acid**, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Core Molecular and Physicochemical Properties

4-Chloro-3-nitro-5-sulfamoylbenzoic acid, with the CAS number 22892-96-2, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a chloro group, a nitro group, and a sulfamoyl group.^[1] This arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity.^[2] The compound typically appears as a pale yellow crystalline powder or an off-white to light beige solid.^{[1][3]} It is soluble in dimethyl sulfoxide (DMSO), partially soluble in methanol, and insoluble in water.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **4-chloro-3-nitro-5-sulfamoylbenzoic acid**.

Property	Value	References
Molecular Formula	C ₇ H ₅ ClN ₂ O ₆ S	[4][5][6]
Molecular Weight	280.64 g/mol	[4][6][7][8]
Melting Point	227-231 °C	[1][5]
Boiling Point	563.5 °C (at 760 mmHg)	[5][8]
Density	1.814 g/cm ³ (Predicted)	[1][9]
pKa	2.82 (Predicted)	[9]
LogP	0.926	[4]

Key Applications in Synthesis

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably sulfonamide-based diuretics.[2][10] It is a fundamental building block for the production of Bumetanide, a potent diuretic used to treat fluid retention and swelling.[10][11] Its unique chemical structure also makes it a valuable component in broader organic synthesis and for research and development purposes.[8][10]

Experimental Protocol: Synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid Analogues

The synthesis of N-substituted analogues of **4-chloro-3-nitro-5-sulfamoylbenzoic acid** can be achieved through the reaction of its precursor, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, with various primary or secondary amines. This methodology allows for the introduction of diverse functional groups to the sulfamoyl moiety.

Materials:

- 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid
- Appropriate alkylamine (e.g., aqueous methylamine)
- Suitable solvent (e.g., acetone, tetrahydrofuran)

- Aqueous acid (e.g., hydrochloric acid) for workup
- Deionized water
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

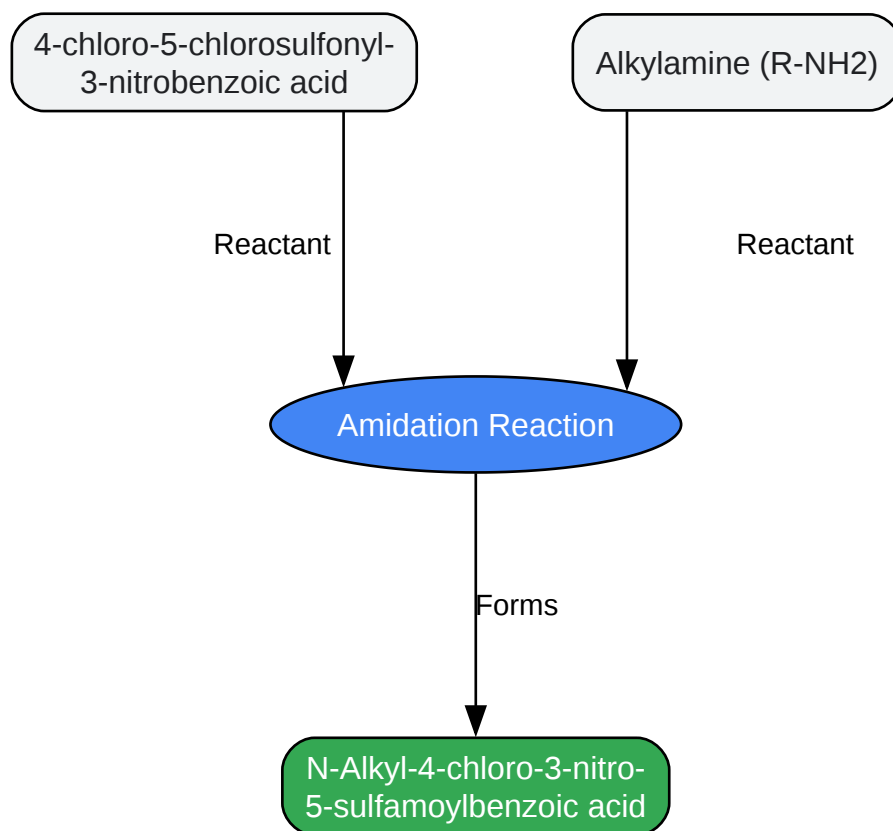
Procedure:

- Dissolve 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid in a suitable organic solvent within a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add the selected alkylamine to the cooled solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, quench the reaction by slowly adding deionized water.
- Acidify the mixture with aqueous hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Dry the product under vacuum to yield the desired N-substituted **4-chloro-3-nitro-5-sulfamoylbenzoic acid** derivative.

This general procedure can be adapted for the synthesis of a wide array of analogues by selecting different amine starting materials.[\[2\]](#)

Synthesis Pathway Visualization

The following diagram illustrates the general synthesis pathway for derivatives of **4-chloro-3-nitro-5-sulfamoylbenzoic acid**.



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Caption: General synthesis pathway for N-substituted derivatives.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029341#4-chloro-3-nitro-5-sulfamoylbenzoic-acid-molecular-structure-and-weight]

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